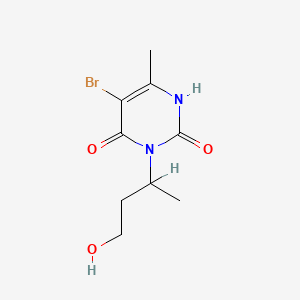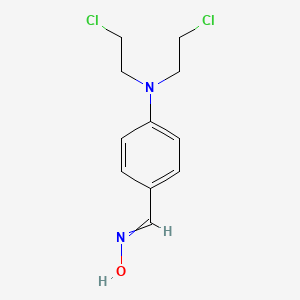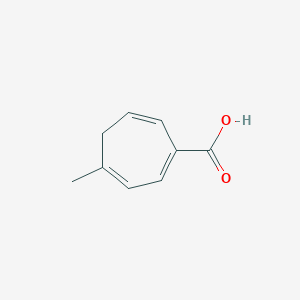
4-Methylcyclohepta-1,3,6-triene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylcyclohepta-1,3,6-triene-1-carboxylic acid is an organic compound characterized by a seven-membered ring structure with three conjugated double bonds and a carboxylic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylcyclohepta-1,3,6-triene-1-carboxylic acid can be achieved through several methods. One common approach involves the photochemical reaction of benzene with diazomethane, followed by subsequent functionalization steps . Another method includes the pyrolysis of the adduct formed between cyclohexene and dichlorocarbene .
Industrial Production Methods: Industrial production of this compound typically involves large-scale photochemical reactions under controlled conditions to ensure high yield and purity. The use of advanced photoreactors and continuous flow systems can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methylcyclohepta-1,3,6-triene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the double bonds, leading to the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methylcyclohepta-1,3,6-triene-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis and as a ligand in organometallic chemistry.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Methylcyclohepta-1,3,6-triene-1-carboxylic acid involves its interaction with molecular targets through its conjugated double bonds and carboxylic acid group. These interactions can influence various biochemical pathways, including enzyme inhibition and receptor binding. The compound’s unique structure allows it to participate in specific reactions that are crucial for its biological and chemical effects.
Vergleich Mit ähnlichen Verbindungen
Cycloheptatriene: A related compound with a similar ring structure but without the carboxylic acid group.
Azulene: Composed of fused cyclopentadiene and cycloheptatriene rings.
Sesquifulvalene: Composed of linked cyclopentadiene and cycloheptatriene rings.
Uniqueness: 4-Methylcyclohepta-1,3,6-triene-1-carboxylic acid is unique due to the presence of the carboxylic acid functional group, which imparts distinct chemical reactivity and potential applications compared to its analogs. This functional group allows for additional synthetic modifications and interactions in biological systems.
Eigenschaften
CAS-Nummer |
21297-56-3 |
|---|---|
Molekularformel |
C9H10O2 |
Molekulargewicht |
150.17 g/mol |
IUPAC-Name |
4-methylcyclohepta-1,3,6-triene-1-carboxylic acid |
InChI |
InChI=1S/C9H10O2/c1-7-3-2-4-8(6-5-7)9(10)11/h2,4-6H,3H2,1H3,(H,10,11) |
InChI-Schlüssel |
FITDIVULGGFZSV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=CC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7H-Benz[de]anthracen-7-one, 4,9-dichloro-](/img/structure/B14698610.png)
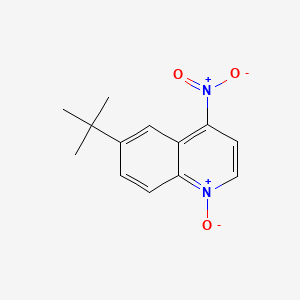
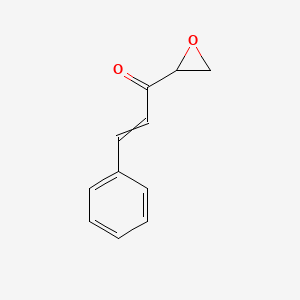
![Ethanol, 2-[(2,5-dimethoxyphenyl)thio]-](/img/structure/B14698635.png)
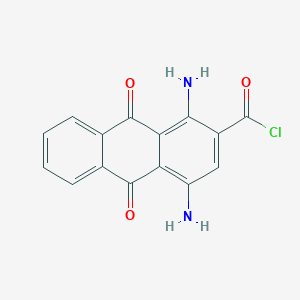
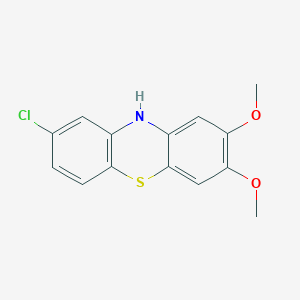
![2,2-Dimethyl-3-(nitromethylidene)bicyclo[2.2.1]heptane](/img/structure/B14698651.png)
![3-Methyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B14698655.png)
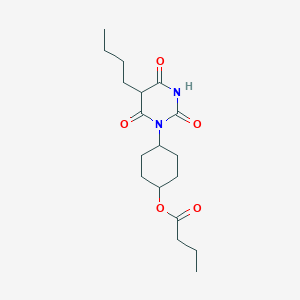
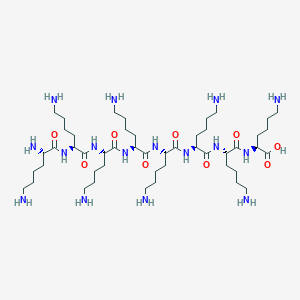
![12h-Benzo[b]phenothiazin-12-yl(phenyl)methanone](/img/structure/B14698669.png)
